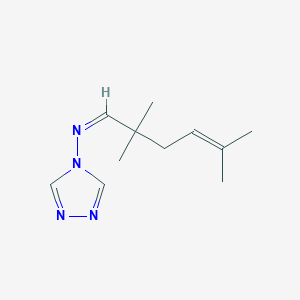

![molecular formula C22H27N5 B5500673 1-[(1-甲基-3-苯基-1H-吡唑-4-基)甲基]-4-(2-甲基-4-吡啶基)-1,4-二氮杂环戊烷](/img/structure/B5500673.png)

1-[(1-甲基-3-苯基-1H-吡唑-4-基)甲基]-4-(2-甲基-4-吡啶基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest, particularly focusing on 1,4-diazepane derivatives, has been reported using l-phenylalanine triflate as an organocatalyst to promote intermolecular annulation. This method facilitates the creation of biologically significant classes of derivatives from readily available aromatic aldehydes, ketones, and ethane-1,2-diamine with excellent yields, showcasing the versatility and effectiveness of organocatalysts in synthesizing complex nitrogen-containing heterocycles (Jiang et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds, such as 1,4-diazepines, has been conducted through various spectroscopic techniques and X-ray crystallography. These analyses reveal detailed insights into the molecular conformation, bond lengths, and angles, providing a foundational understanding of the structural attributes that may influence the chemical reactivity and physical properties of such compounds (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of diazepine derivatives encompasses a wide range of reactions, including cycloadditions and substitutions, indicative of their versatile chemical nature. These reactions enable the synthesis of various heterocyclic compounds, demonstrating the potential for creating a myriad of derivatives with potential biological activities (Cruz Cruz et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in determining the applicability of chemical compounds. For instance, the supramolecular hydrogen-bonded hexamers observed in similar diazepine derivatives highlight the importance of intermolecular interactions in defining the solid-state structure and potentially influencing solubility and bioavailability (Low et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group compatibility, are pivotal for understanding the behavior of complex molecules under various conditions. Studies on the N-heterocyclic carbene catalyzed reactions of enals with azoalkenes yielding 1,2-diazepines and pyrazoles elucidate the impact of catalysts on the selectivity and outcome of chemical transformations, shedding light on the intricate dynamics of chemical properties (Guo et al., 2014).

科学研究应用

合成与表征

化学化合物1-[(1-甲基-3-苯基-1H-吡唑-4-基)甲基]-4-(2-甲基-4-吡啶基)-1,4-二氮杂环戊烷及其相关衍生物一直是各种合成和表征研究的重点。研究探索了它们的合成、反应和潜在的抗病毒活性。例如,Attaby 等人(2006 年)合成了一系列杂环化合物,包括吡唑和三嗪衍生物,评估了它们对 HSV1 和 HAV-MBB 的细胞毒性和抗病毒活性。这项研究展示了该化合物在开发新的抗病毒剂中的相关性 (Attaby、Elghandour、Ali 和 Ibrahem,2006 年)。此外,Reisinger 和 Wentrup(1996 年)研究了叠氮化或四唑吡啶的光解以获得稳定的 1H-和 5H-1,3-二氮杂环戊烷,表明了在特定条件下生产各种二氮杂环戊烷衍生物的方法 (Reisinger 和 Wentrup,1996 年)。

结构研究

在结构研究中,Núñez Alonso 等人(2020 年)对 3,5-二氢-4H-吡啶并[2,3-b][1,4]二氮杂环戊-4-酮进行了区域特异性合成和结构分析,并将它们与 1,3-二氢-2H-苯并[b][1,4]二氮杂环戊-2-酮进行了比较。他们的研究提供了对这些化合物的化学位移和结构效应的见解,为药物化学和药物设计领域做出了贡献 (Núñez Alonso 等人,2020 年)。

抗病毒活性

Attaby 等人(2007 年)的进一步研究扩展了吡唑和三嗪衍生物的合成和表征,评估了它们的细胞毒性和抗病毒活性。这项研究强调了该化合物在开发针对病毒感染的新型治疗剂中的潜力 (Attaby、Elghandour、Ali 和 Ibrahem,2007 年)。

催化和合成应用

Sankaralingam 等人(2017 年)探索了空间修饰的线性 N4 配体的 novel 镍(II)配合物,包括 1,4-二氮杂环戊烷衍生物。他们的工作重点是配体立体电子因素和溶剂配位对镍(II)自旋态和催化活性的影响,特别是在烷烃羟基化中,表明该化合物在催化和合成化学中的重要性 (Sankaralingam、Vadivelu 和 Palaniandavar,2017 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-4-(2-methylpyridin-4-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5/c1-18-15-21(9-10-23-18)27-12-6-11-26(13-14-27)17-20-16-25(2)24-22(20)19-7-4-3-5-8-19/h3-5,7-10,15-16H,6,11-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUUXSORWVZXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N2CCCN(CC2)CC3=CN(N=C3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

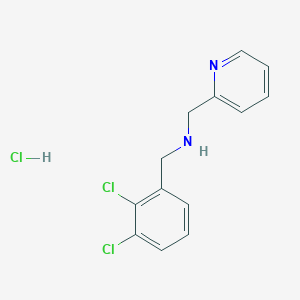

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)

![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

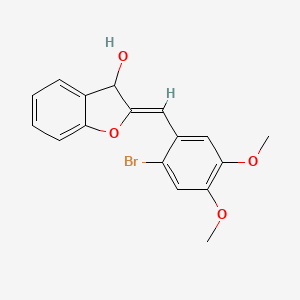

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)